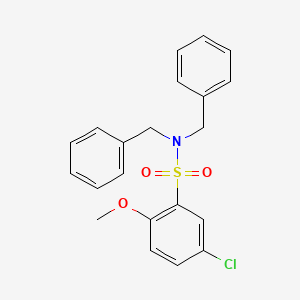
N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide, also known as DBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBS is a sulfonamide derivative that has been shown to exhibit a range of interesting biochemical and physiological effects, making it an attractive target for further investigation.
作用機序
The mechanism of action of N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide is primarily related to its ability to inhibit carbonic anhydrase enzymes. Specifically, this compound binds to the active site of these enzymes and blocks their ability to catalyze the conversion of carbon dioxide to bicarbonate ions. This leads to a disruption of pH and ion homeostasis in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects, including the ability to inhibit tumor growth, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have potential applications in the treatment of glaucoma and other ocular diseases, due to its ability to reduce intraocular pressure.
実験室実験の利点と制限
One of the main advantages of using N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes, which can be useful for studying the role of these enzymes in various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using this compound is that its effects can be relatively non-specific, making it difficult to draw definitive conclusions about its role in complex biological systems.
将来の方向性
There are a number of potential future directions for research on N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide and related sulfonamide derivatives. One area of interest is the development of more selective carbonic anhydrase inhibitors, which could have important applications in the treatment of a range of diseases. Additionally, there is ongoing research into the potential use of this compound and related compounds as anti-inflammatory agents and cognitive enhancers. Finally, there is interest in exploring the potential role of sulfonamide derivatives in the treatment of ocular diseases, particularly glaucoma.
合成法
The synthesis of N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with dibenzylamine in the presence of a suitable base. This reaction results in the formation of this compound as a white crystalline solid, which can be purified through recrystallization and other standard laboratory techniques.
科学的研究の応用
N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the role of sulfonamide derivatives in biological systems. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which are important for regulating pH and ion transport in the body. This compound has also been used as a model compound for studying the interactions of sulfonamide derivatives with various proteins and receptors.
特性
IUPAC Name |
N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S/c1-26-20-13-12-19(22)14-21(20)27(24,25)23(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOVWCAAEVOHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2845451.png)
![4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine](/img/structure/B2845452.png)


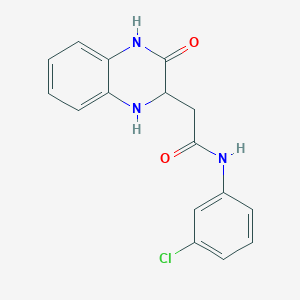
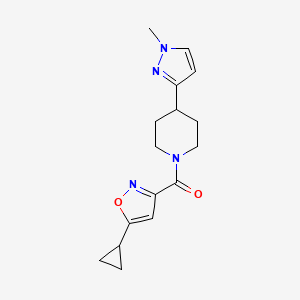
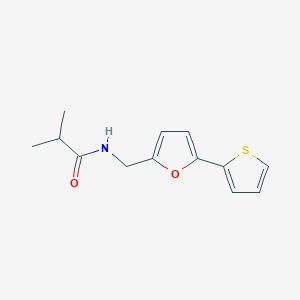

![{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B2845464.png)
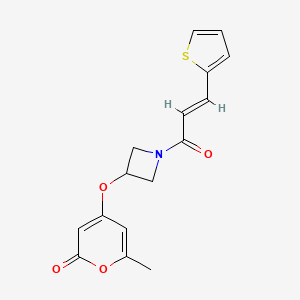


![4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2845469.png)
![5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2845470.png)